4-(Benzyloxy)-3-methoxybenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

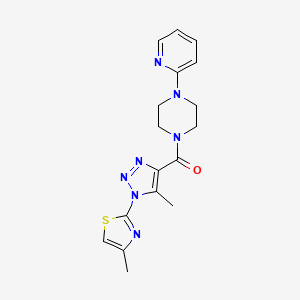

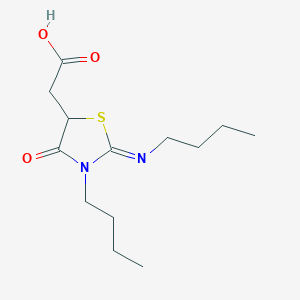

4-(Benzyloxy)-3-methoxybenzohydrazide is a chemical compound. It is a derivative of hydroquinone, which is a type of phenol . It reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, it can be synthesized from 4-(benzyloxy)-2-hydroxybenzaldehyde through a condensation reaction with various aminophenol derivatives . The Schiff base ligands obtained from this reaction are then coordinated with metal ions in a 1:1 molar ratio .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzyl group and a methoxy group attached to a benzohydrazide core . The Schiff base ligands coordinate with metal ions via the nitrogen of the azomethine group and deprotonated phenolic oxygen atoms .科学的研究の応用

Synthesis and Crystal Structure

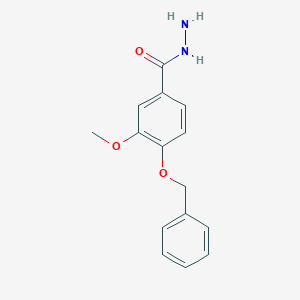

4-(Benzyloxy)-3-methoxybenzohydrazide derivatives have been synthesized through various reactions and methodologies. For instance, the compound N′-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide was prepared through the reaction of 4-hydroxybenzaldehyde and 4-methoxybenzohydrazide in methanol, displaying a significant dihedral angle between the benzene rings, indicating a nearly coplanar structure. The molecules in the crystal structure are linked by intermolecular hydrogen bonds, forming a three-dimensional framework (X. Bao & Yijun Wei, 2008).

Reactivity and Potential Biological Activity

The compound 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide was synthesized through a three-step process, starting with 2-methoxybenzohydrazide. This indicates potential biological activity due to the presence of the oxadiazole ring, which is often seen in compounds with various biological activities (M. Taha et al., 2014).

Antioxidant Activity and Molecular Docking

A theoretical study on N′-(2-hydroxy-3-methoxy-benzylidene)-4-tert-buty-lenzohydrazide and its tautomers revealed that the compounds have significant antioxidant behavior. The study also involved molecular docking to understand the interaction of these compounds with biological targets, suggesting potential bioactive properties (Ahmed Taki Eddine Ardjani & S. Mekelleche, 2017).

Biological Interactions and Applications

Biological Activity and DNA Interaction

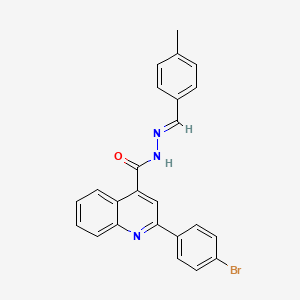

Schiff base compounds related to this compound, such as N'-(2-hydroxy-3-methoxybenzylidene)-4-tert-butyl- benzohydrazide, have shown remarkable biological activities. They have been found to possess antibacterial, antifungal, antioxidant, and cytotoxic activities. Additionally, these compounds have the ability to interact with Salmon sperm DNA, indicating potential for DNA-targeted therapies (M. Sirajuddin et al., 2013).

Synthetic Applications and Chemical Transformations

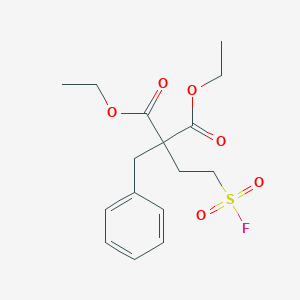

The compound has been used as a precursor in the synthesis of complex molecules. For example, Benzyloxy)-4-chloro-6-methoxyquinazoline was synthesized from methyl 4-hydroxy-3-methoxybenzoate, indicating its utility in multistep synthetic procedures (Min Wang et al., 2015).

特性

IUPAC Name |

3-methoxy-4-phenylmethoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-14-9-12(15(18)17-16)7-8-13(14)20-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMAQGDHMUCKFIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NN)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2403739.png)

![4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether](/img/structure/B2403744.png)

![5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2403745.png)

![3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2403748.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate](/img/structure/B2403751.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]propanamide](/img/structure/B2403753.png)

![ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2403754.png)